molecular formula C7H8N2O B15333822 5,7-Dihydrofuro[3,4-b]pyridin-3-amine

5,7-Dihydrofuro[3,4-b]pyridin-3-amine

Cat. No.: B15333822
M. Wt: 136.15 g/mol
InChI Key: DTNXMQRZVUGWES-UHFFFAOYSA-N
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Description

5,7-Dihydrofuro[3,4-b]pyridin-3-amine is a heterocyclic compound that features a fused furan and pyridine ring system.

Preparation Methods

The synthesis of 5,7-Dihydrofuro[3,4-b]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyridine, the furan ring can be introduced through cyclization reactions involving reagents such as diethyl oxalate and sodium ethoxide . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

5,7-Dihydrofuro[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its fully saturated analogs.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,7-Dihydrofuro[3,4-b]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 5,7-Dihydrofuro[3,4-b]pyridin-3-amine exerts its effects involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar compounds to 5,7-Dihydrofuro[3,4-b]pyridin-3-amine include other fused heterocycles such as:

    Furo[2,3-b]pyridine: Differing in the position of the furan ring fusion, this compound has distinct chemical properties and applications.

    Pyrrolo[3,4-b]pyridine: Featuring a pyrrole ring instead of a furan ring, this compound is used in different medicinal and materials science applications.

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it suitable for a range of specialized applications .

Properties

IUPAC Name

5,7-dihydrofuro[3,4-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c8-6-1-5-3-10-4-7(5)9-2-6/h1-2H,3-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNXMQRZVUGWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CO1)N=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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